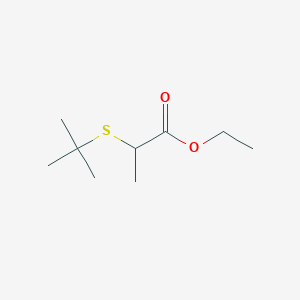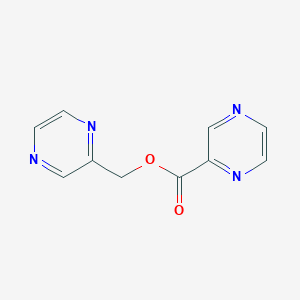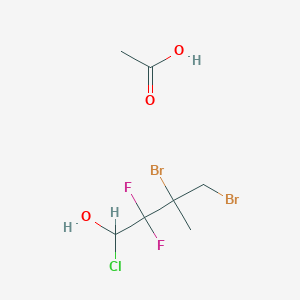![molecular formula C20H24O2 B14348177 [1,1'-Biphenyl]-2-YL octanoate CAS No. 92449-30-4](/img/structure/B14348177.png)
[1,1'-Biphenyl]-2-YL octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-2-YL octanoate: is an organic compound that belongs to the ester family. It is formed by the esterification of octanoic acid with [1,1’-Biphenyl]-2-ol. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-YL octanoate typically involves the esterification reaction between [1,1’-Biphenyl]-2-ol and octanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:
[ \text{[1,1’-Biphenyl]-2-ol} + \text{octanoic acid} \xrightarrow{\text{acid catalyst}} \text{[1,1’-Biphenyl]-2-YL octanoate} + \text{water} ]
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-2-YL octanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2-YL octanoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group in [1,1’-Biphenyl]-2-YL octanoate can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in [1,1’-Biphenyl]-2-YL octanoate can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of [1,1’-Biphenyl]-2-YL octanol.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: [1,1’-Biphenyl]-2-YL octanoate is used as a model compound in studies of esterification and hydrolysis reactions. It is also employed in the synthesis of more complex organic molecules.
Biology: In biological research, [1,1’-Biphenyl]-2-YL octanoate is used to study the metabolism of esters in living organisms. It serves as a substrate for esterases and lipases, enzymes that catalyze the hydrolysis of ester bonds.
Medicine: The compound is investigated for its potential use in drug delivery systems. Its ester bond can be hydrolyzed in the body to release active pharmaceutical ingredients.
Industry: In the industrial sector, [1,1’-Biphenyl]-2-YL octanoate is used as a plasticizer in the production of polymers. It enhances the flexibility and durability of plastic materials.
作用機序
The mechanism of action of [1,1’-Biphenyl]-2-YL octanoate primarily involves the hydrolysis of its ester bond. In the presence of esterases or under acidic or basic conditions, the ester bond is cleaved to yield [1,1’-Biphenyl]-2-ol and octanoic acid. These products can then participate in various biochemical pathways. The molecular targets and pathways involved in its action include the esterases and lipases that catalyze the hydrolysis reaction.
類似化合物との比較
[1,1’-Biphenyl]-2-YL acetate: Similar in structure but with a shorter acyl chain.
[1,1’-Biphenyl]-2-YL butyrate: Another ester with a different acyl chain length.
[1,1’-Biphenyl]-2-YL hexanoate: Similar ester with a medium-length acyl chain.
Uniqueness: [1,1’-Biphenyl]-2-YL octanoate is unique due to its longer acyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.
特性
CAS番号 |
92449-30-4 |
|---|---|
分子式 |
C20H24O2 |
分子量 |
296.4 g/mol |
IUPAC名 |
(2-phenylphenyl) octanoate |
InChI |
InChI=1S/C20H24O2/c1-2-3-4-5-9-16-20(21)22-19-15-11-10-14-18(19)17-12-7-6-8-13-17/h6-8,10-15H,2-5,9,16H2,1H3 |
InChIキー |
AZHYKFFRGBHXSP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)OC1=CC=CC=C1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14348098.png)
![2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol](/img/structure/B14348100.png)
![3-[2-(Benzyloxy)phenoxy]propan-1-OL](/img/structure/B14348104.png)

![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
![Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14348127.png)
![3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B14348135.png)
![1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14348141.png)
![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)



![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
